![molecular formula C14H18N2O B2784041 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol CAS No. 1355864-44-6](/img/structure/B2784041.png)
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol, also known as BDZMCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDZMCH belongs to the class of benzodiazepine derivatives and has been studied for its potential use in treating various medical conditions.
Mechanism of Action
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmitter activity. This results in the suppression of neuronal activity, leading to a calming effect on the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including muscle relaxation, sedation, and anxiolysis. It has also been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol in lab experiments is its high potency and selectivity for the GABA receptor. However, its use is limited by its potential for addiction and dependence, as well as its potential for adverse side effects.
Future Directions
Future research on 1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol could include investigating its potential use in treating other medical conditions such as depression, schizophrenia, and epilepsy. Further studies could also focus on developing more selective and potent derivatives of this compound with fewer side effects. Additionally, research could explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol can be synthesized through a multi-step process involving the reaction of cyclohexanone with o-phenylenediamine, followed by a series of reactions involving diazotization, reduction, and cyclization. The final product is obtained through the reaction of the resulting intermediate with formaldehyde.
Scientific Research Applications
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol has been studied extensively for its potential therapeutic applications, including its use as an anxiolytic, hypnotic, and anticonvulsant agent. Studies have also investigated its potential use in treating neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(benzimidazol-1-ylmethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(8-4-1-5-9-14)10-16-11-15-12-6-2-3-7-13(12)16/h2-3,6-7,11,17H,1,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCXOUMLQHHWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.